Cas no 1932353-48-4 ((4R)-4-(trifluoromethyl)imidazolidin-2-one)

(4R)-4-(trifluoromethyl)imidazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 1932353-48-4
- (4R)-4-(trifluoromethyl)imidazolidin-2-one
- EN300-24128974
- 2-Imidazolidinone, 4-(trifluoromethyl)-, (4R)-
- (R)-4-trifluoromethyl-2-imidazolidone
- (R)-4-(Trifluoromethyl)imidazolidin-2-one
-
- MDL: MFCD28255055
- インチ: 1S/C4H5F3N2O/c5-4(6,7)2-1-8-3(10)9-2/h2H,1H2,(H2,8,9,10)/t2-/m1/s1
- InChIKey: GBVKRAICTVOHIY-UWTATZPHSA-N
- ほほえんだ: FC([C@H]1CNC(N1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 154.03539727g/mol
- どういたいしつりょう: 154.03539727g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 41.1Ų
じっけんとくせい
- 密度みつど: 1.396±0.06 g/cm3(Predicted)
- ふってん: 283.0±35.0 °C(Predicted)
- 酸性度係数(pKa): 12.43±0.40(Predicted)
(4R)-4-(trifluoromethyl)imidazolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24128974-0.25g |
(4R)-4-(trifluoromethyl)imidazolidin-2-one |
1932353-48-4 | 95% | 0.25g |
$1075.0 | 2024-06-19 | |
Enamine | EN300-24128974-0.5g |
(4R)-4-(trifluoromethyl)imidazolidin-2-one |
1932353-48-4 | 95% | 0.5g |
$1692.0 | 2024-06-19 | |
Enamine | EN300-24128974-0.05g |
(4R)-4-(trifluoromethyl)imidazolidin-2-one |
1932353-48-4 | 95% | 0.05g |
$576.0 | 2024-06-19 | |
Enamine | EN300-24128974-10.0g |
(4R)-4-(trifluoromethyl)imidazolidin-2-one |
1932353-48-4 | 95% | 10.0g |
$9325.0 | 2024-06-19 | |
Enamine | EN300-24128974-1g |
(4R)-4-(trifluoromethyl)imidazolidin-2-one |
1932353-48-4 | 95% | 1g |
$2168.0 | 2023-09-15 | |
Enamine | EN300-24128974-5g |
(4R)-4-(trifluoromethyl)imidazolidin-2-one |
1932353-48-4 | 95% | 5g |
$6289.0 | 2023-09-15 | |
1PlusChem | 1P0293P2-500mg |
(4R)-4-(trifluoromethyl)imidazolidin-2-one |
1932353-48-4 | 95% | 500mg |
$2154.00 | 2024-06-17 | |
1PlusChem | 1P0293P2-10g |
(4R)-4-(trifluoromethyl)imidazolidin-2-one |
1932353-48-4 | 95% | 10g |
$11588.00 | 2023-12-19 | |
Aaron | AR0293XE-2.5g |
(4R)-4-(trifluoromethyl)imidazolidin-2-one |
1932353-48-4 | 95% | 2.5g |
$5869.00 | 2023-12-15 | |
Aaron | AR0293XE-1g |
(4R)-4-(trifluoromethyl)imidazolidin-2-one |
1932353-48-4 | 95% | 1g |
$3006.00 | 2025-02-17 |
(4R)-4-(trifluoromethyl)imidazolidin-2-one 関連文献
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
(4R)-4-(trifluoromethyl)imidazolidin-2-oneに関する追加情報
(4R)-4-(Trifluoromethyl)Imidazolidin-2-One: A Comprehensive Overview
The compound with CAS No. 1932353-48-4, commonly referred to as (4R)-4-(trifluoromethyl)imidazolidin-2-one, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the imidazolidinone class, which has garnered considerable attention due to its versatile applications in drug discovery and materials science. The molecule's structure features a five-membered ring system with an imidazolidinone core and a trifluoromethyl group attached at the 4R position, imparting unique electronic and steric properties that make it highly valuable for various research and industrial purposes.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of (4R)-4-(trifluoromethyl)imidazolidin-2-one. Researchers have explored various routes, including organocatalytic approaches and asymmetric synthesis, to construct this chiral compound with high enantiomeric excess. These developments underscore the importance of stereochemistry in determining the compound's biological activity and its potential applications in asymmetric catalysis and enantioselective reactions.
The physical and chemical properties of (4R)-4-(trifluoromethyl)imidazolidin-2-one have been extensively studied. Its solubility profile, thermal stability, and spectroscopic characteristics are well-documented, providing essential data for its use in diverse chemical reactions. The trifluoromethyl group contributes significantly to the molecule's lipophilicity, enhancing its ability to interact with biological systems. This property has been leveraged in drug design, where the compound serves as a building block for bioactive molecules targeting various therapeutic areas.
One of the most promising applications of (4R)-4-(trifluoromethyl)imidazolidin-2-one lies in its role as an intermediate in pharmaceutical chemistry. Recent studies have highlighted its potential as a precursor for developing novel antibiotics, antiviral agents, and anticancer drugs. For instance, researchers have utilized this compound to synthesize β-lactamase inhibitors, which are critical in combating antibiotic resistance. Additionally, its use in peptide synthesis has opened new avenues for creating complex biomolecules with tailored functionalities.
In the realm of materials science, (4R)-4-(trifluoromethyl)imidazolidin-2-one has been investigated for its potential as a ligand in metal-organic frameworks (MOFs) and coordination polymers. Its ability to coordinate with metal ions makes it a valuable component in constructing porous materials with applications in gas storage, catalysis, and sensing technologies. Recent breakthroughs in this area have demonstrated enhanced performance metrics for MOFs incorporating this compound, underscoring its versatility across multiple disciplines.
Toxicological studies on (4R)-4-(trifluoromethyl)imidazolidin-2-one have provided critical insights into its safety profile. Preclinical evaluations indicate that the compound exhibits low toxicity at therapeutic concentrations, making it suitable for further development as a drug candidate. However, ongoing research is focused on understanding its long-term effects and potential bioaccumulation risks to ensure safe utilization in medical applications.
Environmental impact assessments are another critical area of research involving this compound. Scientists are exploring biodegradation pathways and eco-toxicological effects to evaluate its environmental footprint. Preliminary findings suggest that (4R)-4-(trifluoromethyl)imidazolidin-2-one undergoes efficient microbial degradation under specific conditions, reducing concerns about persistent contamination. These studies are pivotal for ensuring sustainable practices in the production and application of this compound.
Looking ahead, collaborative efforts between academia and industry are expected to drive further innovation involving (4R)-4-(trifluoromethyl)imidazolidin-2-one. The integration of computational chemistry tools with experimental techniques is anticipated to accelerate drug discovery processes and optimize synthetic routes for large-scale production. Moreover, interdisciplinary research initiatives will likely uncover novel applications for this compound across fields such as nanotechnology and green chemistry.
In conclusion, (4R)-4-(trifluoromethyl)imidazolidin-2-one stands as a testament to the remarkable progress achieved in modern organic chemistry. Its unique structural features, coupled with recent advancements in synthesis and application development, position it as a key player in addressing pressing challenges across healthcare and materials science. As research continues to unfold new possibilities for this compound, its role in shaping future innovations remains both exciting and promising.
1932353-48-4 ((4R)-4-(trifluoromethyl)imidazolidin-2-one) 関連製品
- 1160246-32-1(3-{5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}propanenitrile)
- 2418708-95-7(Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate)
- 681279-71-0(N-(3,5-dimethylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide)
- 2034323-18-5(1-(3-methoxyphenyl)-3-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}urea)
- 1160474-43-0(5-Bromo-3-(tert-butoxycarbonyl)amino-1-benzofuran-2-carboxylic acid)
- 139071-58-2(2-Ethynyl-2-hydroxycyclopentanone)
- 545355-20-2(4-(4-Chloro-2-methylphenoxy)butanohydrazide)
- 1795772-91-6(N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide)
- 329795-83-7(2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(pyrrolidin-1-yl)phenylacetamide)
- 2138523-36-9(tert-butyl 3-(2-cyclopropylpropoxy)-3-(iodomethyl)piperidine-1-carboxylate)



